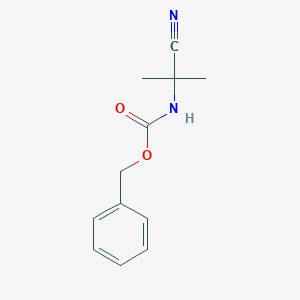

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide belongs to the family of arylsulfonamides, compounds known for their varied applications in medicinal chemistry and material science. The synthesis of similar arylsulfonamide derivatives typically involves the reaction of suitable aryl sulfonamide precursors with acylating agents under controlled conditions. The efficiency of these syntheses often hinges on the chemoselectivity and reactivity of the N-acylation reagents, which can be tailored through systematic research on structure-reactivity relationships (Kondo et al., 2000). An eco-friendly approach to synthesizing related benzenemethanesulfonamides and their derivatives demonstrates the potential for high yields and rate enhancement in aqueous media, highlighting the advancements in sustainable chemistry practices (Ajani et al., 2013).

Molecular Structure Analysis

Arylsulfonamide derivatives, including N-(4-acetylphenyl)benzenesulfonamide, showcase V-shaped molecular structures, with substituted benzene rings forming significant dihedral angles. These angles and the crystal packing are influenced by hydrogen bonding and π-π interactions, crucial for the molecular conformation and stability of these compounds. The discrete role of substituents such as chlorine in altering the molecular conformation and supramolecular architecture has been studied to understand the structural relationships and impact on crystal assembly (Fernandes et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives, including rearrangement reactions and their ability to undergo N-acylation, has been a subject of interest. For example, N-substituted benzenesulfonamide derivatives can undergo rearrangement reactions to form new compounds when treated with alkali, demonstrating the versatility and reactivity of these molecules (Dohmori, 1964).

Physical Properties Analysis

The physical properties of arylsulfonamide derivatives are largely determined by their molecular structure and intermolecular interactions. For instance, the crystal structure analysis provides insights into the hydrogen-bonded networks and layered structures in the solid state, which are critical for understanding the material's physical stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of N-(4-acetylphenyl)-N-benzylmethanesulfonamide and related compounds can be inferred from their reactivity patterns, such as the ability to form hydrogen bonds and engage in π-π interactions. These interactions not only influence their reactivity towards other chemical species but also their potential applications in various fields. Studies on similar sulfonamide derivatives reveal insights into their reactivity, such as the ability to participate in cyclopropanation reactions and act as catalysts in organic transformations, underscoring the versatility of these compounds (Davies et al., 1996).

Applications De Recherche Scientifique

Molecular Conformation and Crystal Assembly

The structural aspects of arylsulfonamide derivatives, including N-(4-acetylphenyl)benzenesulfonamide, have been studied to understand their conformation and supramolecular architecture. These studies reveal that chloro substitutions on the phenyl rings of such compounds do not significantly alter their molecular conformation or intermolecular architecture. This insight is crucial for understanding the behavior of these compounds in crystal phases (Fernandes et al., 2011).

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of benzenesulfonamide derivatives, including reactions with N-(4-acetylphenyl)benzene sulphonamide. These studies have led to the creation of novel compounds with significant in vitro antitumor activity against specific cell lines. Such research contributes to the development of new potential therapeutic agents (Fahim & Shalaby, 2019).

Cytotoxicity of Sulfonamide-Chalcone Hybrids

Sulfonamide-chalcone derivatives have been prepared and analyzed for their cytotoxic activity against cancer cell lines. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (de Castro et al., 2015).

Polymorphic Forms and Crystal Structure Analysis

Studies on compounds like N-(4-acetylphenyl)-4-chlorobenzenesulfonamide have focused on their synthesis, crystal structure, and polymorphic forms. This research is important for understanding the physical and chemical properties of these substances (Kobkeatthawin et al., 2017).

Chemical Reactions and Interactions

Research has also explored the reactivity and interaction of N-(4-acetylphenyl)benzene sulfonamide derivatives in various chemical processes. This includes studies on synthesis routes, chemical stability, and interactions with other molecules, contributing to a broader understanding of their chemical behavior and potential applications (Gowda et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining its safety data (e.g., LD50), precautions for handling and storage, and disposal methods.

Orientations Futures

This involves proposing further studies that could be done on the compound. This could include developing new synthetic routes, studying new reactions, or investigating new applications of the compound.

I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

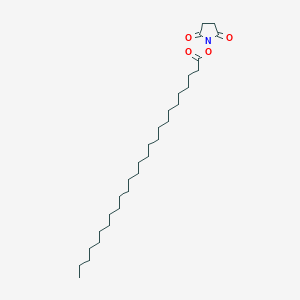

IUPAC Name |

N-(4-acetylphenyl)-N-benzylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNLBIAMBZNQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553065 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

CAS RN |

110698-70-9 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)